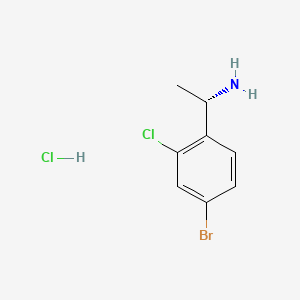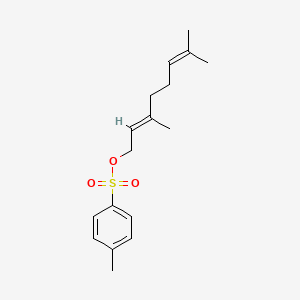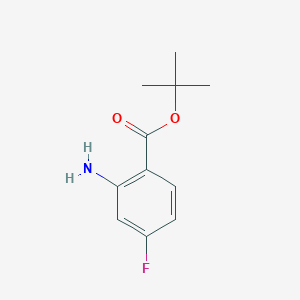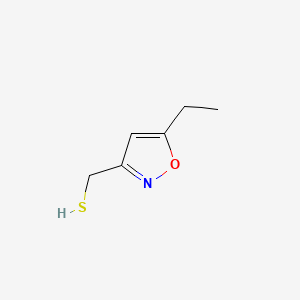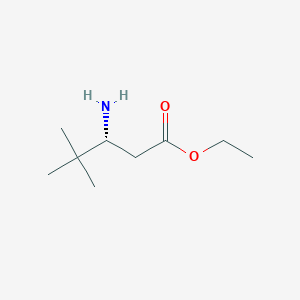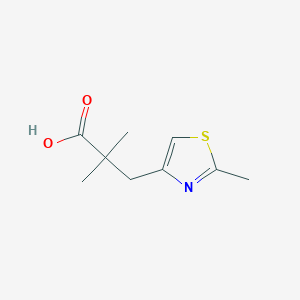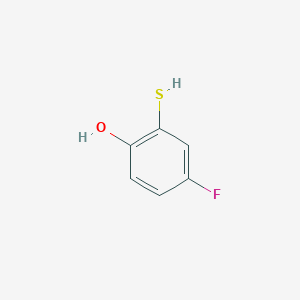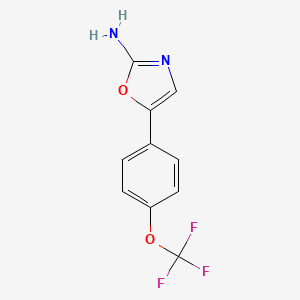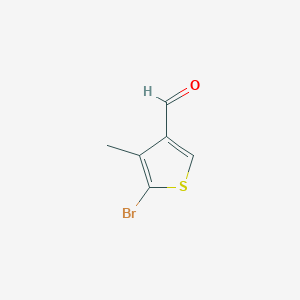
5-Bromo-4-methylthiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methylthiophene-3-carbaldehyde is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 3-position on the thiophene ring. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Another method involves the formylation of 5-bromo-4-methylthiophene. This can be achieved using the Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions. The processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-Bromo-4-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether.
Condensation: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: 5-Bromo-4-methylthiophene-3-carboxylic acid.
Reduction: 5-Bromo-4-methylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives.
Condensation: 5-Bromo-4-methylthiophene-3-imine or hydrazone derivatives.
科学的研究の応用
5-Bromo-4-methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the development of new therapeutic agents, particularly in the design of molecules that target specific biological pathways.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Bromo-4-methylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and methyl group can influence the compound’s binding affinity and selectivity for its target.
類似化合物との比較
5-Bromo-4-methylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
4-Methylthiophene-3-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-4-methylthiophene-2-carbaldehyde: Similar structure but the formyl group is at the 2-position instead of the 3-position.
The presence of the bromine atom, methyl group, and aldehyde group in this compound makes it unique and versatile for various synthetic and research applications.
特性
IUPAC Name |
5-bromo-4-methylthiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-5(2-8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQZVAMYZKOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


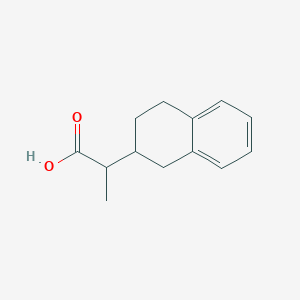

![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
